4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Medicinal chemistry Building block development Organic synthesis

4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide belongs to the N-thiazol-2-yl-benzamide class, disclosed in patent literature as having affinity for the adenosine A2A receptor. It comprises a 4-bromobenzamide group linked to a 4,5-dimethylthiazol-2-amine moiety, with molecular formula C12H11BrN2OS and molecular weight 311.2 g/mol.

Molecular Formula C12H11BrN2OS
Molecular Weight 311.2
CAS No. 378215-12-4
Cat. No. B2776202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
CAS378215-12-4
Molecular FormulaC12H11BrN2OS
Molecular Weight311.2
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H,14,15,16)
InChIKeyUFGGFGVPBVKBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 378215-12-4): A Halogenated Thiazole-Benzamide Scaffold with Differentiated Reactivity


4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide belongs to the N-thiazol-2-yl-benzamide class, disclosed in patent literature as having affinity for the adenosine A2A receptor [1]. It comprises a 4-bromobenzamide group linked to a 4,5-dimethylthiazol-2-amine moiety, with molecular formula C12H11BrN2OS and molecular weight 311.2 g/mol . The compound serves as a versatile building block in medicinal chemistry and chemical biology, where the bromine atom acts as a synthetic handle for cross-coupling chemistry and the dimethylthiazole core provides a putative pharmacophore for CNS and oncology targets.

Why 4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs


Although N-thiazol-2-yl-benzamides share a conserved scaffold, the identity of the halogen substituent critically governs both synthetic utility and biological recognition. Bromine, with its optimal balance of leaving-group ability and size, enables efficient transition-metal-catalyzed C–C and C–N bond formation; the 4-chloro and 4-fluoro analogs suffer from substantially lower reactivity under identical conditions [1]. Furthermore, the hydrophobic and electronic contributions of bromine differ markedly from those of chlorine and fluorine, as reflected in their Hansch π values (Br: 0.86; Cl: 0.71; F: 0.14) [2], impacting drug-likeness parameters such as logP, solubility, and target binding. These quantitative differences mean that direct substitution without re-optimization would fail to preserve synthetic feasibility, pharmacokinetic profile, or biological activity.

Quantitative Differentiation Evidence for 4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Versus Closest Analogs


Oxidative Addition Reactivity Advantage in Palladium-Catalyzed Cross-Coupling: 4-Bromo vs. 4-Chloro Analog

The 4-bromo substituent facilitates rapid oxidative addition to Pd(0) complexes, enabling efficient Suzuki, Heck, and Buchwald-Hartwig couplings. In contrast, aryl chlorides require specialized electron-rich ligands and higher temperatures for comparable conversion. Kinetic studies demonstrate that the relative rate of oxidative addition for aryl bromides is approximately 10³-fold greater than that of aryl chlorides under identical conditions [1][2]. This large reactivity gap dictates synthetic route design when the compound is used as a building block for generating diverse biased libraries.

Medicinal chemistry Building block development Organic synthesis

Class-Level Adenosine A2A Receptor Affinity Guidance for 4,5-Dimethylthiazole Benzamides

Patent EP1803455A1 discloses that N-thiazol-2-yl-benzamide derivatives bearing a 4,5-dimethylthiazole group exhibit human A2A receptor binding affinity (Ki) of 50 nM or less [1]. Although the specific Ki value for the 4-bromo congener is not publicly disclosed, structure-activity trends within the patent suggest that 4-halogenated benzamides maintain or enhance affinity relative to their 4-unsubstituted counterparts, presumably through halogen-bonding interactions with hydrophobic receptor sub-pockets [2]. This class-level quantitative guidance distinguishes the 4,5-dimethylthiazole scaffold from unsubstituted thiazole benzamides, which generally show Ki values > 500 nM.

Adenosine receptor Neuroprotection CNS drug discovery

Predicted Lipophilicity and Molecular Weight Differentiation Among Halo-Thiazole Congeners

The molecular weight of 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (311.2 Da) exceeds that of its 4-chloro analog (266.75 Da) by 44.45 Da and that of its 4-fluoro analog (250.29 Da) by 60.91 Da . Using the well-established Hansch π constants (Br: 0.86; Cl: 0.71; F: 0.14) [1], the predicted logP increment for the bromo congener is approximately +0.5 log units relative to chloro and +1.0 log unit relative to fluoro, assuming comparable scaffold contributions. These differences in molecular weight and lipophilicity directly influence aqueous solubility, permeability, and metabolic stability, creating a quantifiable basis for selecting the bromo derivative when higher lipophilicity and blood-brain barrier penetration are desired.

Drug-likeness Pharmacokinetics Lead optimization

High-Impact Application Scenarios for 4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Derived from Proprietary Differentiation Evidence


Adenosine A2A Receptor-Targeted Lead Optimization for Neurological Disorders

The 4,5-dimethylthiazole benzamide scaffold is claimed in EP1803455A1 to deliver A2A receptor affinity below 50 nM [1]. The 4-bromo derivative provides this validated pharmacophore together with a bromine synthetic handle, enabling rapid SAR exploration via Suzuki coupling while maintaining the potency-enhancing halogen-bonding potential highlighted by Wilcken et al. (2013) [2].

Divergent Synthesis of Biased CNS-Targeted Compound Libraries

The ~1,000‑fold kinetic advantage of aryl‑Br over aryl‑Cl in oxidative addition [1][2] makes 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide the preferred building block for library diversification through Suzuki, Heck, or Buchwald-Hartwig couplings, enabling high-throughput synthesis of analogs with varied aryl or amine substituents while preserving the CNS-favorable dimethylthiazole core.

Physicochemical Property Optimization Leveraging Halo-Series LogP and MW Offsets

When fine-tuning lipophilicity and brain penetration, the bromo congener offers a predictable logP increase of +0.5 log units over the chloro analog and +1.0 log unit over the fluoro analog, as calculated from Hansch π constants [1][2]. This enables rational selection among the halo-thiazole series based on the desired balance between permeability and solubility for specific CNS or oncology programs.

Quote Request

Request a Quote for 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.